molecular formula C6H4FN5 B8491271 2-fluoro-5-(1H-tetrazol-1-yl)pyridine

2-fluoro-5-(1H-tetrazol-1-yl)pyridine

Cat. No. B8491271
M. Wt: 165.13 g/mol
InChI Key: VDAZGGJBHYRAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-(1H-tetrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C6H4FN5 and its molecular weight is 165.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-5-(1H-tetrazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-5-(1H-tetrazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H4FN5

Molecular Weight

165.13 g/mol

IUPAC Name

2-fluoro-5-(tetrazol-1-yl)pyridine

InChI

InChI=1S/C6H4FN5/c7-6-2-1-5(3-8-6)12-4-9-10-11-12/h1-4H

InChI Key

VDAZGGJBHYRAPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N2C=NN=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-fluoropyridin-3-amine (1.12 g, 10 mmol), sodium azide (0.98 g, 15 mmol) and trimethylorthoformate (1.7 g, 16 mmol) were added to acetic acid (20 mL), and stirred at room temperature over night. The reaction was heated to 120° C. reflux for 7 hours. The reaction was cooled down to room temperature, poured into ice water (50 mL), extracted with ethyl acetate (50 mL), second wash with sodium hydroxide (1N, 20 mL). The organic phase was dried by magnesium sulfate, filtered, concentrated and purified by column chromatography through a 80 gram Analogix™ silica gel cartridge eluting with 50% ethyl acetate/hexanes to give the title compound as a white solid.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two

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